
5-Bromopyridine-2-sulfonic acid
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Overview
Description
5-Bromopyridine-2-sulfonic acid is a halogenated pyridine derivative featuring a bromine atom at the 5-position and a sulfonic acid (-SO₃H) group at the 2-position of the pyridine ring. The sulfonic acid moiety imparts strong acidity and high water solubility, making the compound valuable in organic synthesis, particularly as an intermediate in pharmaceuticals and agrochemicals. Its structure enables participation in diverse reactions, including nucleophilic substitution, coupling, and sulfonation-mediated functionalization.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromopyridine-2-sulfonic acid typically involves the bromination of pyridine derivatives followed by sulfonation. One common method is the bromination of pyridine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting 5-bromopyridine is then subjected to sulfonation using sulfur trioxide or chlorosulfonic acid to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-Bromopyridine-2-sulfonic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The sulfonic acid group can participate in oxidation and reduction reactions.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
5-Bromopyridine-2-sulfonic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromopyridine-2-sulfonic acid involves its interaction with specific molecular targets and pathways. The bromine and sulfonic acid groups can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. For example, the sulfonic acid group can act as a strong acid, facilitating proton transfer reactions, while the bromine atom can undergo substitution reactions .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table compares 5-bromopyridine-2-sulfonic acid with structurally similar pyridine derivatives, focusing on substituents and key physicochemical properties:
Key Observations :
- Substituent Diversity : The sulfonic acid group in the target compound distinguishes it from analogs bearing halogens (Cl, F, I) or amine groups. The -SO₃H group significantly enhances acidity (pKa ~1-2) compared to amine-containing analogs (pKa ~4-5 for -NH₂) .
- Solubility : Sulfonic acid derivatives exhibit superior water solubility due to their ionic nature, whereas halogenated pyridines (e.g., 5-bromo-2-chloro-3-iodopyridine) are more lipophilic .
- Reactivity : Bromine at the 5-position facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), while the sulfonic acid group can act as a leaving group or participate in sulfonamide formation .
Properties
IUPAC Name |
5-bromopyridine-2-sulfonic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO3S/c6-4-1-2-5(7-3-4)11(8,9)10/h1-3H,(H,8,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYDNNWVKCXVKKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)S(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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